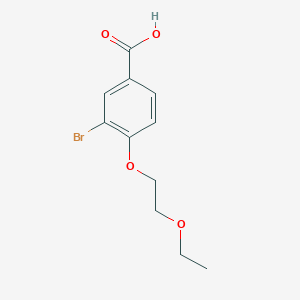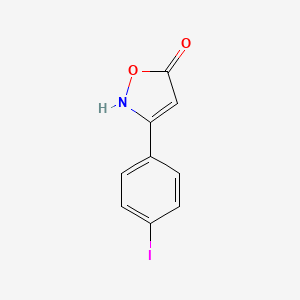
2-(tert-Butyl)-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-6-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 2-position and a trifluoromethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-(trifluoromethyl)pyridine typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be catalyzed by copper and involves the use of tert-butyl 2-(trifluoromethyl)sulfonyl)hydrazine-1-carboxylate as a trifluoromethylation reagent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of copper catalysts and readily accessible reagents makes this method practical and economically viable .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in crossing biological membranes and reaching its target sites. The tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity for specific targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butyl)-4-(trifluoromethyl)pyridine
- 2-(tert-Butyl)-5-(trifluoromethyl)pyridine
- 2-(tert-Butyl)-3-(trifluoromethyl)pyridine
Uniqueness
2-(tert-Butyl)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the tert-butyl and trifluoromethyl groups on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The combination of these substituents can enhance the compound’s stability, lipophilicity, and overall effectiveness in various applications .
Propiedades
Fórmula molecular |
C10H12F3N |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
2-tert-butyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H12F3N/c1-9(2,3)7-5-4-6-8(14-7)10(11,12)13/h4-6H,1-3H3 |
Clave InChI |
YAJMMCMMKZYNLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)













